5-(2,5-Dimethylphenyl)morpholin-3-one
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)morpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-9(2)10(5-8)11-6-15-7-12(14)13-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
COAJIWAPTFQYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2COCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Mederski-Type Cyclization
Adapted from Mederski et al.’s synthesis of 4-(4-nitrophenyl)morpholin-3-one, this method involves reacting 2,5-dimethylaniline with 2-(2-chloroethoxy)acetyl chloride in toluene to form 2-(2-chloroethoxy)-N-(2,5-dimethylphenyl)acetamide. Subsequent ring closure with potassium carbonate in acetonitrile yields the morpholinone core. While yield data for the target compound are unspecified, analogous reactions achieve 70–80% conversion after optimization. Key challenges include controlling exothermic reactions during chloroacetyl chloride addition and minimizing byproducts via slow reagent addition.
Palladium-Catalyzed Hydrogenation
A two-step process first synthesizes 5-(2,5-dimethylphenyl)morpholin-3-one’s nitro precursor via Friedel-Crafts acylation, followed by hydrogenation. For example, nitration of 2,5-dimethylacetophenone generates a nitro intermediate, which is reduced using palladium on carbon (Pd/C) in ethanol at 80°C. This method mirrors Bayer Healthcare AG’s patented route, achieving 52% overall yield for similar compounds but requires specialized pressure equipment for safe hydrogen handling.
One-Pot Synthesis-Functionalization Platforms
Recent advances in flow chemistry enable tandem reactions, reducing purification steps. A modified protocol from PMC9466941 employs 3-methylbenzoic acid and N-isopropylimidazole thiophosphate (NIITP) in 1,4-dioxane at 80°C to form an oxadiazole intermediate, which undergoes copper-catalyzed coupling with 2,5-dimethylphenylboronic acid. Although designed for oxadiazoles, substituting boronic acids with chloro derivatives facilitates morpholinone formation. This method achieves 87% yield on a 5 mmol scale, highlighting its scalability.
Friedel-Crafts Acylation and Cyclization
Friedel-Crafts reactions using 2,5-dimethylbenzene and chloroacetyl chloride in dichloromethane with aluminum chloride generate a keto-chloride intermediate. Subsequent amidation with ethanolamine and cyclization in refluxing toluene produces the target compound. This route, detailed in RSC protocols, yields 83% after silica gel chromatography. Critical parameters include strict moisture control to prevent catalyst deactivation and precise stoichiometry to avoid diacylation byproducts.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, scalability, and safety:
| Method | Yield (%) | Reaction Time | Scalability | Safety Concerns |
|---|---|---|---|---|
| Mederski Cyclization | 70–80* | 12–24 h | Moderate | Exothermic reactions |
| Palladium Hydrogenation | 52* | 48 h | High | High-pressure hydrogen |
| One-Pot Functionalization | 87 | 20 h | High | Copper catalyst handling |
| Friedel-Crafts Acylation | 83 | 18 h | Moderate | Moisture sensitivity |
*Extrapolated from analogous compounds.
Chemical Reactions Analysis
Types of Reactions
3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinone ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium carbonate, and other bases for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Lipophilicity inferred from substituent effects.
Key Observations:
- Thiazolidinone derivatives (e.g., ) exhibit enhanced structural complexity, which may limit bioavailability compared to simpler morpholinones .
Substituent Effects :
- The 2,5-dimethylphenyl group is shared across multiple compounds, suggesting its role in enhancing lipophilicity and steric bulk. However, electron-donating methyl groups may reduce PET-inhibiting efficacy compared to electron-withdrawing substituents (e.g., fluoro in ) .
Q & A
Synthetic Methodologies
Basic: What are the standard synthetic routes for preparing 5-(2,5-Dimethylphenyl)morpholin-3-one? Methodological Answer:
- Nucleophilic substitution is commonly used to construct the morpholinone ring. For example, reacting 2,5-dimethylphenylamine with a suitably substituted epoxide or halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) can yield the morpholinone core.
- Cyclization strategies involving keto-amine intermediates are also effective. For instance, condensation of 2,5-dimethylbenzaldehyde with amino alcohols, followed by oxidation of the secondary alcohol to a ketone, can form the morpholin-3-one structure.
- Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Advanced: How can enantioselective synthesis of 5-(2,5-Dimethylphenyl)morpholin-3-one be achieved? Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials, such as (R)- or (S)-epichlorohydrin, to induce asymmetry during ring formation.
- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) or organocatalysts (e.g., proline derivatives) to control stereochemistry during cyclization.
- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Monitor reaction kinetics to optimize ee .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the structure of 5-(2,5-Dimethylphenyl)morpholin-3-one? Methodological Answer:
- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at 2,5-positions on the phenyl ring and the morpholinone carbonyl at δ ~170 ppm).
- IR : Confirm the presence of the carbonyl group (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-H stretches.
- Mass spectrometry : High-resolution ESI-MS or EI-MS can validate the molecular formula (e.g., C₁₂H₁₅NO₂) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of 5-(2,5-Dimethylphenyl)morpholin-3-one? Methodological Answer:
- Single-crystal growth : Use slow evaporation of a saturated solution in acetone or dichloromethane.
- SHELX refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (<5%) and thermal displacement validation for methyl groups.
- Conformational analysis : Compare experimental torsion angles with DFT-optimized geometries to assess ring puckering and steric effects .
Stability and Degradation
Basic: What factors influence the stability of 5-(2,5-Dimethylphenyl)morpholin-3-one under storage conditions? Methodological Answer:
- pH sensitivity : Perform accelerated stability studies in buffers (pH 3–9) at 40°C/75% RH. Monitor degradation via HPLC.
- Light exposure : Conduct photostability tests (ICH Q1B guidelines) using UV/Vis lamps. Quinine actinometry can quantify light exposure.
- Oxidative stability : Add antioxidants (e.g., BHT) during storage and track peroxide formation .
Advanced: How can kinetic modeling predict the degradation pathways of 5-(2,5-Dimethylphenyl)morpholin-3-one in aqueous solutions? Methodological Answer:
- Forced degradation : Expose the compound to hydrolytic (0.1 M HCl/NaOH), oxidative (H₂O₂), and thermal stress (60°C).
- LC-MS/MS analysis : Identify degradation products (e.g., ring-opened amines or oxidized morpholinone derivatives).
- Arrhenius modeling : Use rate constants from Arrhenius plots to extrapolate shelf-life under ambient conditions .
Biological Activity Profiling
Basic: What in vitro assays are suitable for screening the bioactivity of 5-(2,5-Dimethylphenyl)morpholin-3-one? Methodological Answer:
- Enzyme inhibition : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7).
- Solubility optimization : Prepare stock solutions in DMSO with <0.1% final concentration to avoid solvent interference .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 5-(2,5-Dimethylphenyl)morpholin-3-one derivatives? Methodological Answer:
- Scaffold modification : Introduce substituents at the morpholinone nitrogen or phenyl ring. For example, fluorination at the 4-position may enhance metabolic stability.
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or β-amyloid).
- Pharmacokinetic profiling : Assess logP (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic clearance using liver microsomes .
Analytical Method Development
Basic: How to develop a validated HPLC method for quantifying 5-(2,5-Dimethylphenyl)morpholin-3-one in reaction mixtures? Methodological Answer:
- Column selection : Use a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm) with a mobile phase of acetonitrile/water (60:40, 0.1% TFA).
- Validation parameters : Establish linearity (R² >0.99), LOD/LOQ (signal-to-noise ratio 3:1 and 10:1), and precision (%RSD <2%).
- Sample preparation : Centrifuge reaction mixtures at 10,000 rpm and filter (0.22 µm PVDF) before injection .
Advanced: What strategies mitigate matrix effects when analyzing 5-(2,5-Dimethylphenyl)morpholin-3-one in biological samples via LC-MS? Methodological Answer:
- Matrix-matched calibration : Prepare standards in blank plasma or tissue homogenate to account for ion suppression/enhancement.
- Internal standardization : Use a stable isotope-labeled analog (e.g., ¹³C₆-5-(2,5-Dimethylphenyl)morpholin-3-one) for normalization.
- Post-column infusion : Diagnose ion suppression zones by co-infusing the analyte during a blank matrix run .
Data Contradiction Resolution
Basic: How to reconcile conflicting NMR and IR data for 5-(2,5-Dimethylphenyl)morpholin-3-one? Methodological Answer:
- Impurity analysis : Check for residual solvents (e.g., DMF) or byproducts via 2D NMR (COSY, HSQC).
- Crystallographic validation : Compare experimental IR peaks with DFT-simulated spectra of the X-ray structure.
- Batch variability : Repeat synthesis with rigorously dried reagents to exclude moisture-induced degradation .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data? Methodological Answer:
- Force field refinement : Use molecular dynamics (AMBER or GROMACS) to simulate protein-ligand interactions under physiological conditions.
- Experimental replication : Validate bioactivity in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Meta-analysis : Cross-reference with structurally similar compounds in public databases (ChEMBL, PubChem) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
